(5E)-5-[4-(naphthalen-1-ylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a methoxy group, and a thiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can be achieved through several methods:
Solid-State Method: This involves mixing metal oxides and heating them, similar to baking a cake.
High-Pressure Method: External pressure is applied during heating, influencing the material’s formation.
Hydrothermal Method: Metal salts are heated in water inside a pressurized vessel, mimicking mineral formation in Earth’s core.
Molten Salt Method: Uses melted metal salts to form a thick liquid that allows crystals to precipitate as it cools.
Combustion Method: Involves dissolving metal salts in water to form a gel that ignites, rapidly producing the desired material through a quick combustion reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above methods, with a focus on optimizing yield and purity. The choice of method depends on the desired properties of the final product and the available resources.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using reagents like sulfuric acid.
Reduction: The compound can be reduced using agents like hydrogen gas or metal hydrides.
Substitution: This reaction involves replacing one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Sulfuric acid, potassium permanganate.
Reduction: Hydrogen gas, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
(5E)-5-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (5E)-5-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have similar structural features.
Bromomethyl Methyl Ether: Another compound with a methoxy group and a halogen substituent.
Salmeterol Related Compound H: Shares structural similarities with the naphthalene ring system.
Uniqueness
(5E)-5-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of a thiazolidinone core with a naphthalene ring and a methoxy group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C21H15NO2S2 |
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Molecular Weight |
377.5 g/mol |
IUPAC Name |
(5E)-5-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H15NO2S2/c23-20-19(26-21(25)22-20)12-14-8-10-17(11-9-14)24-13-16-6-3-5-15-4-1-2-7-18(15)16/h1-12H,13H2,(H,22,23,25)/b19-12+ |
InChI Key |
MKEPCBKAUSRHCQ-XDHOZWIPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=C(C=C3)/C=C/4\C(=O)NC(=S)S4 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=C(C=C3)C=C4C(=O)NC(=S)S4 |
Origin of Product |
United States |
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